2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Catalog No.
S789364
CAS No.
782479-90-7
M.F
C12H19NOSi
M. Wt
221.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

CAS Number

782479-90-7

Product Name

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-3-yl]-trimethylsilane

Molecular Formula

C12H19NOSi

Molecular Weight

221.37 g/mol

InChI

InChI=1S/C12H19NOSi/c1-15(2,3)11-5-4-8-13-12(11)14-9-10-6-7-10/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

SWMZBIJARDLLKV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is an organic compound characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position and a trimethylsilyl group at the 3-position. This compound exhibits unique structural features that contribute to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

  • Trimethylsilyl group: TMS groups are generally unreactive but can react with strong oxidizing agents.
  • Aromatic ring: Pyridine can be irritating to the skin and eyes and may be harmful if inhaled or ingested.

Here's what we can glean based on the compound's structure:

  • Pyridine Scaffold

    The core structure of 2-Cyc-OMe-3-TMS-Pyridine is pyridine, a six-membered aromatic ring containing nitrogen. Pyridine is a valuable scaffold in medicinal chemistry due to its prevalence in various bioactive molecules [].

  • Functional Groups

    The molecule possesses two functional groups:

    • Cyclopropylmethoxy: This group (CH2OCH-cyclopropyl) might serve as a protecting group for a reactive hydroxyl group (-OH) or participate in specific interactions with biomolecules.
    • Trimethylsilyl (TMS): This group (Si(CH3)3) is commonly used as a protecting group for amines (-NH2) or alcohols (-OH) in organic synthesis. However, in this case, the TMS group might be present for a different purpose, such as influencing the molecule's stability or lipophilicity (fat solubility) [].
Due to the presence of functional groups:

  • Oxidation: The trimethylsilyl group can be oxidized to form corresponding silyl oxides, which may enhance solubility and reactivity in subsequent reactions.
  • Substitution Reactions: The pyridine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Reduction: The cyclopropylmethoxy group may be reduced under specific conditions, leading to the formation of alcohols or other derivatives.

These reactions make 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine a versatile building block in organic synthesis.

While specific biological activity data for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is limited, compounds with similar structural motifs often exhibit significant biological properties. Pyridine derivatives are known for their roles in pharmaceuticals, including anti-inflammatory and antimicrobial activities. Further studies would be required to elucidate the specific biological effects of this compound.

The synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine typically involves several key steps:

  • Formation of the Pyridine Ring: Starting materials such as acetaldehyde or other carbonyl compounds can be reacted with appropriate amines to form pyridine derivatives.
  • Introduction of Cyclopropylmethoxy Group: This can be achieved through etherification reactions using cyclopropylmethanol and suitable reagents.
  • Trimethylsilylation: The introduction of the trimethylsilyl group is commonly performed using trimethylsilyl chloride in the presence of a base, which facilitates the reaction at the nitrogen atom of the pyridine ring.

These methods highlight the compound's synthetic accessibility for use in various chemical applications.

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine serves as a valuable intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development: Its unique structure may contribute to the development of new drugs targeting various diseases.
  • Material Science: The compound can be utilized in the design of functional materials due to its chemical properties.
  • Catalysis: It may act as a ligand or catalyst in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.

Interaction studies involving 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine could provide insights into its reactivity with other compounds. Research into its interactions with biological molecules, such as enzymes or receptors, could reveal potential therapeutic applications. Additionally, studies on its behavior in different solvents and conditions would be valuable for understanding its practical utility in various chemical processes.

Several compounds share structural similarities with 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
4-Chloro-3-((trimethylsilyl)ethynyl)pyridineChloro group at 4-position, ethynyl group at 3-positionEnhanced reactivity due to ethynyl substitution
3-EthynylpyridineEthynyl group at 3-positionLacks halogen substitution; focused on ethynyl reactivity
CyclopropylmethylpyridineCyclopropylmethyl group at various positionsPotentially different biological activities

The uniqueness of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine lies in its combination of both cyclopropyl and trimethylsilyl functionalities, which may offer distinct reactivity patterns compared to similar compounds. This versatility makes it an attractive candidate for further exploration in both synthetic chemistry and biological applications.

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine exhibits a heterocyclic aromatic structure characterized by a pyridine ring system with two distinct substituents positioned at the 2 and 3 positions [1]. The molecular architecture features a trimethylsilyl group attached directly to the carbon atom at position 3 of the pyridine ring, while a cyclopropylmethoxy group occupies position 2 through an ether linkage [2].

The trimethylsilyl substituent contributes significant steric bulk to the molecular framework, with the silicon atom bearing three methyl groups in a tetrahedral arrangement [3]. This configuration influences the overall molecular geometry and electronic distribution within the pyridine system [3]. The cyclopropylmethoxy group introduces additional conformational complexity through its bridging methylene unit connecting the pyridine oxygen to the highly strained three-membered cyclopropyl ring [4].

The molecular conformation is stabilized by the electronic properties of the pyridine nitrogen, which maintains sp2 hybridization and contributes to the aromatic character of the six-membered heterocycle [5]. The positioning of the substituents creates a sterically hindered environment around the pyridine ring, particularly due to the bulky trimethylsilyl group [6].

Crystallographic Analysis

Crystallographic studies of pyridine derivatives reveal that the parent pyridine molecule crystallizes in an orthorhombic crystal system with space group Pna21 [7]. The unit cell parameters for pyridine are a = 1752.4 picometers, b = 896.9 picometers, and c = 1135.2 picometers at 153 K, with Z = 16 [7]. These structural parameters provide a reference framework for understanding the solid-state behavior of substituted pyridine derivatives [7].

The crystallographic arrangement of pyridine molecules shows a molecular coordination number of 14, with ring centers positioned near the points of a body-centered cubic lattice [7]. The molecular geometries in crystalline pyridine exhibit close to C2v symmetry, with slight variations in carbon-carbon and carbon-nitrogen bond distances and angles [7].

For substituted pyridine derivatives containing cyclopropylmethoxy groups, crystallographic analysis has demonstrated that the cyclopropylmethoxy side chain typically adopts an extended conformation [4]. The cyclopropane ring makes dihedral angles ranging from 57.7 to 58.7 degrees with the benzene ring in related compounds [4]. The intermolecular interactions in the crystal lattice are dominated by π-π stacking interactions and carbon-hydrogen to π contacts, with some tendency toward carbon-hydrogen to nitrogen hydrogen bonding [6].

Physicochemical Properties

Molecular Weight and Formula

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine possesses the molecular formula C12H19NOSi [1] [2]. The calculated molecular weight is 221.37 grams per mole, derived from the constituent atomic masses: 12 carbon atoms (144.132 g/mol), 19 hydrogen atoms (19.152 g/mol), 1 nitrogen atom (14.007 g/mol), 1 oxygen atom (15.999 g/mol), and 1 silicon atom (28.086 g/mol) [1] [2].

ElementNumber of AtomsAtomic Weight (g/mol)Total Mass (g/mol)
Carbon1212.011144.132
Hydrogen191.00819.152
Nitrogen114.00714.007
Oxygen115.99915.999
Silicon128.08628.086
Total34-221.376

The compound is registered under Chemical Abstracts Service number 782479-90-7 and possesses the International Chemical Identifier key SWMZBIJARDLLKV-UHFFFAOYSA-N [1] [2]. The canonical SMILES representation is CSi(C)C1=CC=CN=C1OCC1CC1 [2].

Solubility Profile

The solubility characteristics of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine are influenced by its structural features, including the hydrophobic trimethylsilyl group and the polar pyridine nitrogen [8]. The presence of the silicon-containing substituent generally enhances lipophilicity compared to unsubstituted pyridine derivatives [8].

Trimethylsilyl-containing compounds typically exhibit enhanced solubility in non-polar organic solvents such as benzene, carbon tetrachloride, dichloromethane, and chloroform [8]. The cyclopropylmethoxy group contributes additional hydrophobic character while maintaining some degree of polar interaction capability through the ether oxygen [4].

The compound's solubility profile is expected to follow patterns similar to other organosilicon-substituted heterocycles, with preferential dissolution in organic media over aqueous systems [8]. The steric bulk of the trimethylsilyl group may limit intermolecular interactions that could otherwise enhance solubility in polar solvents [9].

Spectroscopic Characteristics

The spectroscopic properties of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine reflect the electronic and vibrational characteristics of its constituent functional groups [10] [11]. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecular framework [12].

The trimethylsilyl group typically exhibits characteristic resonances in proton nuclear magnetic resonance spectra, with the methyl groups appearing as a singlet around 0.2-0.4 parts per million due to the shielding effect of the silicon atom [13] [14]. The pyridine ring protons display chemical shifts in the aromatic region between 7.0-8.5 parts per million, with coupling patterns reflecting the substitution pattern [15] [16].

Infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule [15]. The pyridine ring exhibits carbon-hydrogen stretching vibrations in the 3000-3200 wavenumber region [15]. The trimethylsilyl group contributes silicon-carbon stretching modes typically observed in the 800-1300 wavenumber range [13].

The cyclopropyl group displays unique spectroscopic signatures due to the ring strain and unusual hybridization of the carbon atoms [17]. Carbon-hydrogen stretching vibrations from the cyclopropyl unit appear at frequencies distinct from those of normal alkyl groups [17].

Structural Comparison with Related Pyridine Derivatives

Comparison with other trimethylsilyl-substituted pyridine derivatives reveals important structural relationships and trends [3]. 2-(Trimethylsilyl)pyridine, a closely related compound with Chemical Abstracts Service number 13737-04-7, exhibits a molecular weight of 151.28 grams per mole and demonstrates similar electronic effects of silicon substitution on the pyridine ring [18].

The positioning of the trimethylsilyl group significantly influences the molecular conformation and electronic distribution within the pyridine system [3]. Studies of 2-trimethylsilylpyridine have shown that the trimethylsilyl substituent adopts a conformation that minimizes steric interactions while maintaining optimal electronic overlap with the aromatic π-system [3].

Crystallographic studies of related trimethylsilyl-substituted heterocycles demonstrate that the silicon substituent tends to bend toward the nitrogen heteroatom, with typical angles of approximately 114.7 degrees [3]. This bending phenomenon is attributed to intrinsic properties of the heteroarene skeleton rather than direct silicon-nitrogen coordination [3].

The introduction of the cyclopropylmethoxy group at position 2 creates additional conformational constraints compared to simpler pyridine derivatives [4]. The extended conformation of the cyclopropylmethoxy chain, as observed in related compounds, suggests minimal intramolecular interactions between this substituent and the trimethylsilyl group at position 3 [4].

Comparative analysis with other substituted pyridines indicates that the combination of trimethylsilyl and cyclopropylmethoxy substituents produces a unique electronic and steric environment [19]. The electron-donating properties of the silicon substituent contrast with the electron-withdrawing character of some other pyridine substitution patterns, influencing both reactivity and physical properties [19].

The synthesis of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine employs several well-established synthetic approaches that have been adapted and optimized for this specific heterocyclic target. The most prominent established routes include direct nucleophilic substitution, Williamson ether synthesis, and sequential functionalization strategies.

Direct Nucleophilic Substitution Approach

The most straightforward synthetic route involves the direct nucleophilic substitution of 2-chloropyridine with cyclopropylmethanol under basic conditions [1]. This methodology typically employs sodium hydride as the base in dimethylformamide at elevated temperatures (80°C) for 4 hours. The reaction proceeds through deprotonation of the cyclopropylmethanol followed by nucleophilic attack at the C-2 position of the pyridine ring. While this approach offers simplicity and can be performed in a single pot, yields are typically moderate (45-65%) due to competing side reactions and the harsh reaction conditions required [1].

Sequential Functionalization Strategy

An alternative established route involves the sequential introduction of functional groups through a multi-step process. This approach begins with the preparation of 2-(cyclopropylmethoxy)pyridine through Williamson ether synthesis, followed by regioselective introduction of the trimethylsilyl group at the C-3 position. The trimethylsilyl group is commonly introduced via lithiation at the C-3 position using n-butyllithium at -78°C, followed by quenching with trimethylsilyl chloride [2]. This two-step approach typically provides higher overall yields (70-90%) compared to direct methods, though it requires careful temperature control and anhydrous conditions.

Hydrosilylation-Based Methodologies

Recent developments in organosilicon chemistry have enabled hydrosilylation approaches for the synthesis of silyl-substituted pyridines. This methodology involves the platinum or palladium-catalyzed addition of silane reagents across unsaturated precursors, providing access to the desired trimethylsilyl functionality under mild conditions [3]. The hydrosilylation approach offers good selectivity and moderate to high yields (50-80%), though it requires specialized catalysts and specific substrate design.

Cross-Coupling Reaction Approaches

Cross-coupling reactions represent the most versatile and scalable synthetic approaches for constructing the 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine framework. These palladium-catalyzed transformations enable the efficient formation of carbon-carbon bonds between organometallic nucleophiles and organohalide electrophiles.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as the most widely utilized method for biaryl synthesis in pharmaceutical applications [4]. For the synthesis of silyl-substituted pyridines, this methodology employs organoboron reagents (boronic acids or esters) as nucleophilic coupling partners with halogenated pyridine substrates. The reaction typically utilizes tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium carbonate as base in a mixed solvent system at temperatures ranging from 80-120°C [4].

Recent advances in Suzuki-Miyaura methodology have addressed the challenging coupling of heteroaryl partners through the use of anhydrous conditions and specialized base systems. The implementation of potassium trimethylsilanolate (TMSOK) as a soluble base under anhydrous conditions has enabled efficient heteroaryl-heteroaryl cross-couplings with reaction times of 3 hours or less [5]. This methodology demonstrates particular utility for π-rich and π-deficient heteroaryl boronic esters, achieving good yields across a broad substrate scope.

Stille Cross-Coupling

The Stille cross-coupling reaction provides an alternative approach utilizing organostannane reagents for carbon-carbon bond formation [6]. This methodology offers excellent functional group tolerance and operates under mild conditions, making it particularly suitable for sensitive substrates. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) with copper iodide as co-catalyst under inert atmosphere conditions [7].

Despite the toxicity concerns associated with organotin reagents, Stille coupling remains valuable for complex substrate synthesis due to the high stability of organostannane reagents to air and moisture [8]. The methodology has been successfully applied to the synthesis of functionalized bipyridines and terpyridines, demonstrating its utility for heterocyclic systems [7].

Hiyama Cross-Coupling

The Hiyama cross-coupling reaction utilizes organosilane reagents as nucleophilic coupling partners, offering a more environmentally friendly alternative to tin-based methods [3]. This methodology typically requires fluoride activation to generate the reactive siliconate species necessary for transmetalation. Recent mechanistic studies have revealed that the reaction proceeds through a neutral palladium silanolate intermediate rather than the previously proposed pentacoordinate siliconate pathway [3].

The development of fluoride-free Hiyama coupling conditions using silanolate salts has significantly expanded the utility of this methodology [3]. These conditions eliminate the need for fluoride activation while maintaining excellent reactivity and selectivity. The reaction demonstrates broad functional group tolerance and can be performed under relatively mild conditions.

Organosilicon Chemistry in Synthesis

Organosilicon chemistry plays a crucial role in the synthesis of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, providing both synthetic methodologies and protecting group strategies [9]. The unique properties of silicon-carbon bonds, including their stability to various reaction conditions and selective cleavage under specific conditions, make organosilicon compounds invaluable synthetic intermediates.

Trimethylsilyl Group Introduction

The trimethylsilyl group serves multiple functions in organic synthesis, acting as both a protecting group and a synthetic handle for further transformations [10]. Introduction of the trimethylsilyl group can be achieved through several established methodologies. The most common approach involves the reaction of lithiated pyridine derivatives with trimethylsilyl chloride under anhydrous conditions at low temperatures (-78°C) [2].

Alternative methods for trimethylsilyl group introduction include direct silylation using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a tertiary amine base [11]. This methodology offers higher reactivity and can achieve silylation of less nucleophilic substrates, though it requires careful handling of the highly reactive silylating agent.

Silicon-Carbon Bond Formation

The formation of silicon-carbon bonds represents a fundamental transformation in organosilicon chemistry [12]. Recent developments in nickel-catalyzed cross-coupling have enabled the formation of carbon-silicon bonds from unactivated alkyl electrophiles [12]. This methodology accommodates both secondary and tertiary alkyl bromides under unusually mild conditions (-20°C), expanding the scope of silicon-carbon bond formation beyond traditional approaches.

The mechanism of silicon-carbon bond formation in cross-coupling reactions involves three elementary steps: oxidative addition, transmetalation, and reductive elimination [3]. The transmetalation step, which involves transfer of the organic group from silicon to the metal center, is often rate-limiting and requires careful optimization of reaction conditions.

Protecting Group Applications

Trimethylsilyl groups function as effective protecting groups for hydroxyl functionalities, forming stable silyl ethers that are inert to many reaction conditions [10]. The protection is achieved through SN2-silicon mechanism, where the trimethylsilyl chloride reacts with the alcohol in the presence of a base such as imidazole or triethylamine [11].

Deprotection of trimethylsilyl groups can be accomplished under mild acidic conditions or through treatment with fluoride sources [10]. The fluoride-mediated deprotection proceeds through the formation of a highly stable silicon-fluorine bond, which provides the driving force for the removal of the protecting group.

Cyclopropylmethoxy Group Introduction Strategies

The introduction of the cyclopropylmethoxy functionality represents a critical synthetic challenge due to the strained nature of the cyclopropane ring and the need for regioselective ether formation . Several established methodologies have been developed for the efficient installation of cyclopropylmethoxy groups in heterocyclic systems.

Williamson Ether Synthesis

The Williamson ether synthesis remains the most widely employed method for cyclopropylmethoxy group introduction . This methodology involves the reaction of cyclopropylmethanol with an appropriate leaving group (typically chloride or bromide) in the presence of a strong base. The reaction typically employs sodium hydride in dimethylformamide at temperatures ranging from 60-80°C .

The mechanism proceeds through deprotonation of cyclopropylmethanol to form the corresponding alkoxide, followed by nucleophilic substitution at the electrophilic carbon center. The strained nature of the cyclopropane ring requires careful control of reaction conditions to prevent ring-opening side reactions [15].

Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative methodology for cyclopropylmethoxy group introduction under mild conditions . This approach utilizes triphenylphosphine and diethyl azodicarboxylate (DEAD) to activate the hydroxyl group for nucleophilic displacement. The reaction typically proceeds at room temperature in tetrahydrofuran, providing excellent yields (70-95%) with broad substrate scope.

The Mitsunobu reaction mechanism involves the formation of a betaine intermediate followed by nucleophilic attack and displacement of the activated hydroxyl group. This methodology offers superior functional group tolerance compared to traditional base-mediated approaches and can accommodate acid-sensitive substrates.

Cyclopropylmethanol Activation Strategies

Alternative strategies for cyclopropylmethoxy group introduction involve the prior activation of cyclopropylmethanol through conversion to more reactive intermediates . Common activation methods include tosylation or mesylation followed by nucleophilic displacement. This approach provides improved control over reaction conditions and can achieve higher yields (60-85%) for challenging substrates.

The activated cyclopropylmethyl derivatives demonstrate enhanced reactivity while maintaining the structural integrity of the cyclopropane ring [18]. These intermediates can be stored and utilized as needed, providing operational advantages for multi-step synthetic sequences.

Purification and Isolation Techniques

The purification of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine requires careful consideration of the compound's physical and chemical properties [19]. The presence of both the cyclopropylmethoxy group and the trimethylsilyl functionality necessitates the selection of appropriate purification methodologies that maintain the integrity of these sensitive functionalities.

Column Chromatography

Column chromatography represents the most versatile and widely applicable purification technique for complex organic molecules [20]. For the purification of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, silica gel column chromatography using a hexanes/ethyl acetate gradient system provides effective separation of the desired product from synthetic impurities and byproducts [21].

The selection of appropriate solvent systems requires optimization through thin-layer chromatography (TLC) screening [20]. Typical solvent ratios range from 95:5 to 80:20 hexanes/ethyl acetate, depending on the specific impurity profile and the desired resolution. The use of progressively more polar solvent mixtures enables the sequential elution of compounds with different polarities, achieving purities of 95-99% [20].

Recrystallization Techniques

Recrystallization offers a highly effective purification method for compounds that readily form crystalline solids [22]. This technique exploits differences in solubility between the desired compound and impurities across different temperatures and solvent systems. The process typically involves dissolution of the crude material in a hot solvent followed by controlled cooling to induce crystallization [22].

The selection of appropriate recrystallization solvents requires consideration of the compound's solubility profile and the nature of the impurities present. Common solvent systems include ethanol, methanol, and mixed solvent systems such as ethanol/water or hexanes/ethyl acetate [22]. Properly executed recrystallization can achieve purities of 98-99.5%, often exceeding the purity levels obtainable through column chromatography.

Distillation Methods

Distillation techniques can be employed for the purification of volatile organic compounds, though their application to complex heterocyclic systems requires careful consideration of thermal stability [23]. For compounds containing sensitive functionalities such as the trimethylsilyl group, reduced pressure distillation at lower temperatures may be necessary to prevent decomposition.

The implementation of short-path distillation or Kugelrohr distillation can provide effective purification while minimizing thermal exposure [23]. These techniques are particularly useful for the removal of volatile impurities and for the final purification of synthetic intermediates.

Liquid-Liquid Extraction

Liquid-liquid extraction techniques exploit differences in solubility between aqueous and organic phases [23]. For basic heterocyclic compounds such as pyridine derivatives, acid-base extraction provides an effective purification method. The compound can be protonated under acidic conditions to form a water-soluble salt, allowing separation from neutral impurities [23].

The process typically involves dissolution of the crude material in an organic solvent, followed by treatment with aqueous acid to extract the basic compound into the aqueous phase. Subsequent neutralization and extraction back into the organic phase provides purified material [24]. This methodology is particularly useful for large-scale purifications due to its simplicity and cost-effectiveness.

Scalability Considerations for Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires careful consideration of numerous factors that can significantly impact the feasibility and economics of the manufacturing process [25]. The scalability of synthetic routes for 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine depends on several critical parameters including heat transfer, mass transfer, mixing efficiency, and safety considerations.

Heat Transfer Optimization

Heat transfer limitations represent one of the most significant challenges in scaling up organic synthesis processes [26]. Laboratory-scale reactions typically benefit from excellent heat transfer due to the high surface-area-to-volume ratio of small reaction vessels. As reaction scale increases, heat transfer becomes increasingly challenging, potentially leading to temperature gradients and reduced reaction efficiency [25].

The implementation of effective heat transfer systems requires careful reactor design and selection of appropriate heat exchange equipment. Common solutions include the use of heat exchangers, jacketed reactors, and specialized reactor configurations that maximize heat transfer surface area [25]. For exothermic reactions, the ability to remove heat efficiently becomes critical for maintaining reaction control and product quality.

Mass Transfer Considerations

Mass transfer limitations can significantly impact reaction rates and selectivity at larger scales [26]. In laboratory-scale reactions, mixing is typically excellent due to the small volumes involved and the use of magnetic stirring. Industrial-scale processes require more sophisticated mixing systems to ensure adequate mass transfer between phases and homogeneous reaction conditions [25].

The design of appropriate mixing systems requires consideration of the specific requirements of each reaction step. For heterogeneous reactions involving solid catalysts or multi-phase systems, specialized impeller designs and mixing strategies may be necessary to achieve optimal mass transfer [25]. The implementation of process analytical technology (PAT) can provide real-time monitoring of mixing efficiency and reaction progress.

Safety and Environmental Considerations

Industrial-scale synthesis introduces significantly greater safety and environmental considerations compared to laboratory-scale operations [25]. The use of large quantities of reagents and solvents requires comprehensive hazard analysis and implementation of appropriate safety measures. Particular attention must be paid to the handling of organometallic reagents, strong bases, and volatile solvents commonly used in these synthetic routes.

Environmental considerations include waste minimization, solvent recovery, and the implementation of green chemistry principles [27]. The development of more environmentally friendly synthetic routes, including the use of renewable feedstocks and reduced waste generation, is increasingly important for industrial applications [27].

Process Control and Automation

Industrial-scale synthesis requires robust process control systems to ensure consistent product quality and operational safety [25]. The implementation of automated control systems enables precise monitoring and control of critical process parameters such as temperature, pressure, and reaction time. Advanced process control strategies, including model predictive control and statistical process control, can further enhance process robustness and efficiency.

The integration of process analytical technology (PAT) provides real-time monitoring of reaction progress and product quality [25]. This capability enables rapid response to process deviations and can significantly improve overall process efficiency and product consistency.

Economic and Commercial Viability

The economic viability of industrial-scale synthesis depends on numerous factors including raw material costs, energy consumption, labor requirements, and capital investment [25]. The selection of optimal synthetic routes must balance yield, selectivity, and operational complexity to achieve acceptable economic performance.

Wikipedia

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Dates

Last modified: 08-15-2023

Explore Compound Types